molecular formula C29H35ClN2O3 B13767015 3-p-Aminobenzoxy-4,4-diphenyl-6-morpholinohexane hydrochloride CAS No. 63834-49-1

3-p-Aminobenzoxy-4,4-diphenyl-6-morpholinohexane hydrochloride

Cat. No.: B13767015
CAS No.: 63834-49-1
M. Wt: 495.0 g/mol
InChI Key: QBISHGLLUNDCHP-UHFFFAOYSA-N
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Description

3-p-Aminobenzoxy-4,4-diphenyl-6-morpholinohexane hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic and heterocyclic elements, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-p-Aminobenzoxy-4,4-diphenyl-6-morpholinohexane hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4,4-diphenyl-6-morpholinohexane with p-aminobenzoic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-p-Aminobenzoxy-4,4-diphenyl-6-morpholinohexane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Hydroxide ions, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-p-Aminobenzoxy-4,4-diphenyl-6-morpholinohexane hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-p-Aminobenzoxy-4,4-diphenyl-6-morpholinohexane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4,4-Diphenyl-6-morpholinohexane: A structurally similar compound with different functional groups.

    p-Aminobenzoic acid derivatives: Compounds with similar aromatic structures and functional groups.

Uniqueness

3-p-Aminobenzoxy-4,4-diphenyl-6-morpholinohexane hydrochloride is unique due to its combination of aromatic and heterocyclic elements, which confer specific chemical and biological properties

Properties

CAS No.

63834-49-1

Molecular Formula

C29H35ClN2O3

Molecular Weight

495.0 g/mol

IUPAC Name

(6-morpholin-4-ium-4-yl-4,4-diphenylhexan-3-yl) 4-aminobenzoate;chloride

InChI

InChI=1S/C29H34N2O3.ClH/c1-2-27(34-28(32)23-13-15-26(30)16-14-23)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)17-18-31-19-21-33-22-20-31;/h3-16,27H,2,17-22,30H2,1H3;1H

InChI Key

QBISHGLLUNDCHP-UHFFFAOYSA-N

Canonical SMILES

CCC(C(CC[NH+]1CCOCC1)(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)N.[Cl-]

Origin of Product

United States

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